molecular formula C10H13NO B1447473 4-Cyclopropoxy-2-methylaniline CAS No. 1243355-31-8

4-Cyclopropoxy-2-methylaniline

Cat. No.: B1447473
CAS No.: 1243355-31-8
M. Wt: 163.22 g/mol
InChI Key: KYSOWKCQBVTPMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methylaniline typically involves the reaction of 4-nitro-2-methylaniline with cyclopropyl alcohol under specific conditions.

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale reduction and substitution reactions. These methods are optimized for high yield and purity, employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Cyclopropoxy-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence inflammatory pathways and microbial growth .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropoxy-2-methylaniline is unique due to the presence of both the cyclopropoxy and methyl groups on the aniline ring.

Biological Activity

4-Cyclopropoxy-2-methylaniline is an organic compound belonging to the aniline family, characterized by a cyclopropyl group and a methyl group attached to the aromatic amine structure. Its unique molecular configuration imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

  • Chemical Formula : C10_{10}H13_{13}NO
  • Molecular Weight : Approximately 163.22 g/mol
  • Structural Features : The presence of a cyclopropyl group contributes to the rigidity of the compound, while the aniline moiety provides flexibility, influencing its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate inflammatory pathways and microbial growth, although specific mechanisms remain under investigation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Properties : Early studies suggest that the compound may exhibit antimicrobial activity, which could be beneficial in developing new antibacterial agents.
  • Anti-inflammatory Effects : The compound has been studied for its potential to influence inflammatory pathways, which may have implications for treating conditions characterized by inflammation.
  • Potential Anticancer Activity : Similar compounds have shown promise in cancer treatment, indicating that this compound may also possess anticancer properties through its interaction with cancer cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit microbial growth,
Anti-inflammatoryModulation of inflammatory pathways,
AnticancerInteraction with cancer cell signaling,

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of structurally similar compounds, it was found that modifications in the aniline structure can significantly enhance antibacterial efficacy. Although specific data on this compound is limited, its structural characteristics suggest a potential for similar activity.

Case Study: Anti-inflammatory Effects

Another research effort focused on compounds within the aniline family demonstrated their ability to inhibit pro-inflammatory cytokines. This suggests that this compound might also exhibit similar anti-inflammatory effects through analogous pathways .

Properties

IUPAC Name

4-cyclopropyloxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSOWKCQBVTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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